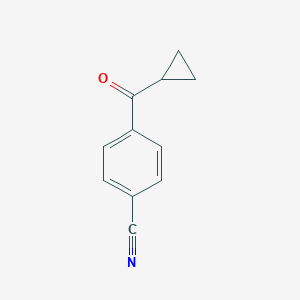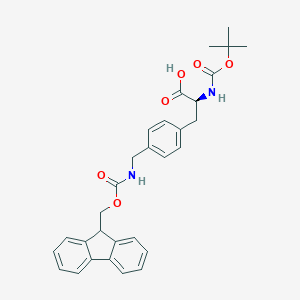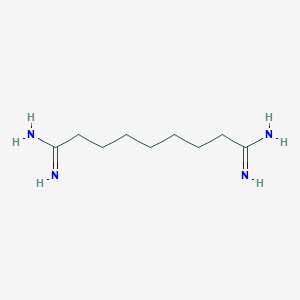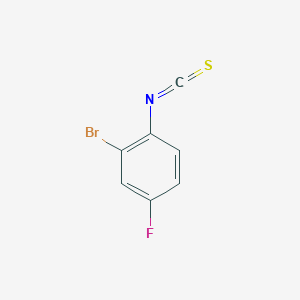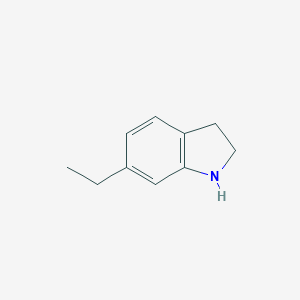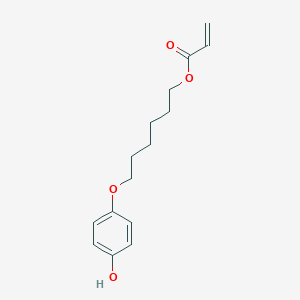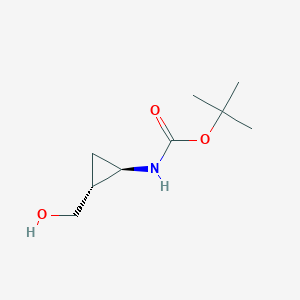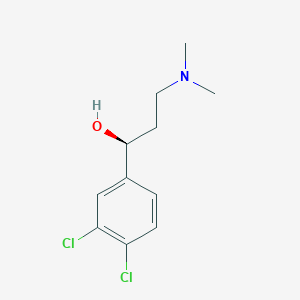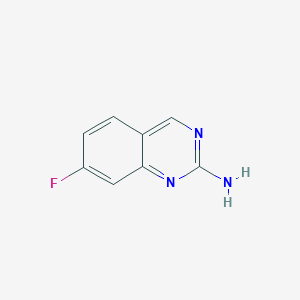![molecular formula C11H12N2O B066849 [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol CAS No. 160388-55-6](/img/structure/B66849.png)
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol, often involves multi-step reactions that can include condensation, esterification, and reactions with specific reagents under controlled conditions to obtain the desired product. For example, novel pyrazole derivatives have been synthesized via reactions that provide insights into the complexity and specificity required in the synthesis process (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure and spectroscopic data of pyrazole derivatives can be determined using techniques like X-ray diffraction, NMR, and IR spectra. Studies such as the one by Cao et al. (2010) on the crystal structure of pyrazole derivatives provide valuable information on the geometrical arrangement and the electronic environment of the molecules, essential for understanding their chemical behavior and reactivity (Cao, Dong, Shen, & Dong, 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation reactions, which are critical for their functionalization and application in different areas. The structural flexibility and reactivity of these compounds are attributed to their distinctive molecular framework, enabling a wide range of chemical transformations (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior under different conditions. Studies involving the characterization of these compounds provide insights into their physical attributes (Zheng, Liu, Liu, Zhao, & Miao, 2010).
Chemical Properties Analysis
The chemical properties of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol and similar compounds, including their acidity, basicity, reactivity towards various reagents, and stability, are essential for their application in chemical synthesis and other areas. These properties are often studied using spectroscopic and computational methods to provide a comprehensive understanding of the compound's behavior in chemical reactions (Sivakumar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study synthesized derivatives of 1H-pyrazole and found them to exhibit significant antimicrobial activity. Compounds with methoxy groups showed particularly high effectiveness (Kumar, Kumar, Kumar, & Kumar, 2012) .
Crystal Structure Analysis
Research on crystal structures of 1H-pyrazole derivatives has been conducted, with findings contributing to understanding the molecular configurations and potential applications in material science (Liu, Ji, Jia, Liu, & Yu, 2005) .
Synthesis and Characterization
Studies have focused on synthesizing and characterizing 1H-pyrazole derivatives, exploring their physical properties and stability, which are important for pharmaceutical and agrochemical industries (Vyas, Akbari, Tala, Joshi, & Joshi, 2012) .
Pyrazole Ring Transformations
Research has explored the transformation of pyrazole derivatives under specific conditions, contributing to the understanding of chemical reactions and molecular rearrangements (Heinisch & Waglechner, 1984) Heinisch & Waglechner, 1984.
Antifungal and Antibacterial Screening
Compounds derived from 1H-pyrazole have been synthesized and tested for antifungal and antibacterial properties, showing considerable activity against certain strains (Goel, Drabu, Afzal, & Bawa, 2014) .
Sonication in Synthesis
The use of sonication conditions to synthesize 1H-pyrazole derivatives has been studied, offering advantages in synthesis efficiency and yield (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013) .
Eigenschaften
IUPAC Name |
[4-(pyrazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLULGOPZPFWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586307 | |
| Record name | {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
160388-55-6 | |
| Record name | 4-(1H-Pyrazol-1-ylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160388-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



